molecular formula C18H17N3O2S B5281639 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide

Cat. No.: B5281639
M. Wt: 339.4 g/mol
InChI Key: WBSPZIOVUKYBLP-UHFFFAOYSA-N
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Description

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 1,2,4-oxadiazole ring, a phenylsulfanyl group, and a phenylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized using acetic anhydride to yield the 1,2,4-oxadiazole ring.

    Introduction of the phenylsulfanyl group: The phenylsulfanyl group can be introduced by reacting the 1,2,4-oxadiazole intermediate with phenylthiol in the presence of a base such as potassium carbonate.

    Formation of the acetamide moiety: The final step involves the reaction of the phenylsulfanyl-substituted 1,2,4-oxadiazole with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles such as alkyl or aryl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl or aryl halides, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Alkyl or aryl-substituted derivatives

Scientific Research Applications

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving sulfur-containing groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can also interact with various biological targets, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. This ring system is less common compared to the triazole ring found in similar compounds, making it an interesting subject for further research and development.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)18-20-17(23-21-18)11-19-16(22)12-24-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSPZIOVUKYBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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